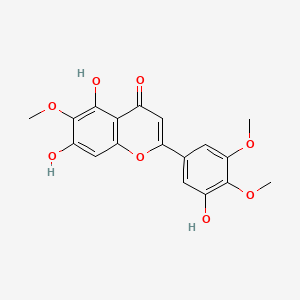

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Descripción general

Descripción

5,7,3’-Trihidroxi-6,4’,5’-trimetoxiflavona: es un compuesto flavonoides metilado extraído de Artemisia frigida . Los flavonoides son una clase de metabolitos secundarios de las plantas conocidos por sus diversas actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y anticancerígenas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5,7,3’-Trihidroxi-6,4’,5’-trimetoxiflavona normalmente implica la metilación de un flavonoides precursor. El proceso se puede llevar a cabo utilizando agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un disolvente orgánico como la acetona o la dimetilformamida (DMF) en condiciones de reflujo.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la extracción de fuentes naturales como Artemisia frigida, seguida de la purificación mediante técnicas cromatográficas. Alternativamente, la síntesis a gran escala se puede lograr a través de reacciones de metilación optimizadas, asegurando un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: 5,7,3’-Trihidroxi-6,4’,5’-trimetoxiflavona puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los grupos hidroxilo pueden ser reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno en medio ácido o básico.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.

Productos principales

Oxidación: Formación de quinonas u otros derivados oxidados.

Reducción: Formación de derivados de flavonoides reducidos.

Sustitución: Formación de derivados de flavonoides alquilados o acílicos.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

One of the most promising applications of 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone is its neuroprotective properties. Research has demonstrated that this compound can protect neuronal cells from amyloid beta-induced toxicity, a significant factor in Alzheimer's disease.

- Study Findings : In a study published in Phytomedicine, this compound was shown to prevent neuronal cell death caused by amyloid beta. It also reduced reactive oxygen species (ROS) accumulation and inhibited the phosphorylation of mitogen-activated protein kinases (MAPK), specifically SAPK/JNK and ERK 1/2 .

Anticancer Activity

The compound has also exhibited anticancer properties across various cancer cell lines.

- Cytotoxicity Studies : A study involving MCF-7 breast cancer cells indicated that this compound induced apoptosis at concentrations of 650 µg/mL, resulting in a 33% apoptosis rate . This suggests its potential as a therapeutic agent in cancer treatment.

| Concentration (µg/mL) | Apoptosis Rate (%) |

|---|---|

| 650 | 33 |

| 1000 | 36 |

Antioxidant Properties

As a flavonoid, this compound possesses strong antioxidant properties.

- Mechanism of Action : Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress within cells. This property is crucial in preventing cellular damage and could be beneficial in treating diseases associated with oxidative stress .

Other Biological Activities

Beyond neuroprotection and anticancer effects, this compound has been studied for various other biological activities:

Case Studies and Research Insights

Several studies have documented the effects of this compound:

- Neuroprotection Against Alzheimer's Disease : In vitro studies showed that the compound significantly mitigated neuronal cell death induced by amyloid beta .

- Cytotoxic Effects on Cancer Cells : Research indicated that it could induce apoptosis in breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .

- Isolation from Natural Sources : The compound has been isolated from various plants such as Achillea fragrantissima and Artemisia frigida, indicating its natural occurrence and potential for further pharmacological exploration .

Mecanismo De Acción

El mecanismo de acción de 5,7,3’-Trihidroxi-6,4’,5’-trimetoxiflavona implica su interacción con varios objetivos y vías moleculares. Ejerce sus efectos antioxidantes eliminando las especies reactivas de oxígeno (ROS) y regulando positivamente la expresión de enzimas antioxidantes. La acción antiinflamatoria está mediada por la inhibición de la vía de señalización del factor nuclear-kappa B (NF-κB), reduciendo la producción de mediadores inflamatorios. Sus efectos anticancerígenos se atribuyen a la inducción de la apoptosis a través de la vía mitocondrial y la inhibición de la proliferación celular a través de la modulación de las proteínas reguladoras del ciclo celular.

Comparación Con Compuestos Similares

Compuestos similares

Quercetina: Un flavonoides con propiedades antioxidantes y antiinflamatorias similares, pero carece de los grupos metoxi presentes en 5,7,3’-Trihidroxi-6,4’,5’-trimetoxiflavona.

Kaempferol: Otro flavonoides con actividades biológicas similares, pero difiere en la posición y el número de grupos hidroxilo y metoxi.

Luteolina: Un flavonoides con fuertes propiedades antioxidantes, pero carece de los grupos metoxi que se encuentran en 5,7,3’-Trihidroxi-6,4’,5’-trimetoxiflavona.

Unicidad

5,7,3’-Trihidroxi-6,4’,5’-trimetoxiflavona es única debido a su patrón específico de hidroxilación y metoxilación, que contribuye a su reactividad química y actividad biológica distintas. La presencia de grupos metoxi mejora su lipofilia, lo que podría mejorar su biodisponibilidad y captación celular en comparación con otros flavonoides.

Actividad Biológica

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a methylated flavonoid derived from Artemisia frigida and has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound exhibits significant antioxidant , anti-inflammatory , and anticancer properties. Its biological activity primarily stems from its ability to interact with cellular signaling pathways, particularly the MAPK pathway, influencing various cellular processes such as apoptosis and inflammation.

Target Proteins

This compound primarily targets:

- SAPK/JNK (Stress-activated protein kinase/c-Jun N-terminal kinase)

- ERK 1/2 (Extracellular signal-regulated kinase)

These proteins are part of the MAPK signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis.

Mode of Action

The compound inhibits the phosphorylation of SAPK/JNK and ERK 1/2, leading to:

- Prevention of neuron death

- Reduction of reactive oxygen species (ROS) accumulation in cells exposed to oxidative stressors such as amyloid-beta (Aβ) .

This compound has been shown to:

- Inhibit caspase-3 activity, which is essential in the apoptotic process.

- Exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage .

Antioxidant Activity

Studies have demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress in various cell types. It protects astrocytes from hydrogen peroxide-induced cytotoxicity by modulating cell signaling pathways .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This action contributes to its potential therapeutic effects in conditions characterized by chronic inflammation .

Anticancer Properties

In vitro studies have shown that this compound induces apoptosis in cancer cells. For instance:

- At a concentration of 650 µg/mL, it induced 33% apoptosis in MCF-7 breast cancer cells .

- It has demonstrated dose-dependent cytotoxic effects across various cancer cell lines .

Study on Apoptosis Induction

A study evaluating the apoptotic effects of this flavonoid found that it significantly reduced cell viability in cancer cell lines. The IC50 values indicated that higher concentrations were required for effective cytotoxicity compared to other flavonoids .

| Compound | Cell Line | Concentration (µg/mL) | % Apoptosis |

|---|---|---|---|

| This compound | MCF-7 | 650 | 33% |

| Compound 3 | MCF-7 | 10 | 36% |

Neuroprotective Effects

Research has highlighted its neuroprotective capabilities against oxidative stress-induced damage. The compound's mechanism involves interference with signaling pathways rather than direct scavenging of hydrogen peroxide .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-7,20-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBOOVZSTMWOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone?

A1: This flavone has been isolated from various plant sources, including:

- Artemisia species: Multiple studies report its presence in Artemisia kermanensis [], Artemisia argyi [], and Artemisia semiarida [].

- Crossostephium chinense: This plant species, found in Japan and Taiwan, contains this compound among its foliar flavonoids [].

- Lycopersicon esculentum (Tomato): Research indicates that tomato fruits contain this compound, with a concentration of 4.02±0.12 μg/mg in the methanol extract [].

Q2: What biological activities have been associated with this compound?

A2: While research is ongoing, this flavone has demonstrated promising activity in several areas:

- Anticancer activity: In vitro studies showed inhibitory effects against various cancer cell lines, including MCF-7, MDA-MB-231, CaSki, DU-145, and SW-480 []. Further investigation into its mechanism of action in specific cancers is warranted.

- Antioxidant activity: It exhibits strong antioxidant potential as demonstrated by its activity in DPPH, ABTS, CUPRAC, FRAP, TAC, and MCA assays []. This suggests a potential role in mitigating oxidative stress.

- Anti-leishmanial activity: While specific details are limited in the provided abstracts, one study highlights its potential as an anti-leishmanial agent [].

- Inhibition of Farnesyl Protein Transferase: This flavone, along with other isolated flavones, exhibited inhibitory activity against farnesyl protein transferase, suggesting potential anticancer effects [].

Q3: Are there any studies on the structure-activity relationship (SAR) of this compound?

A: While the provided abstracts don't delve into specific SAR studies for this compound, research on structurally similar flavones from Artemisia argyi suggests that modifications to the number and position of hydroxyl and methoxy groups can significantly influence their anticancer activity []. Further research focusing on SAR for this compound is crucial to optimize its therapeutic potential.

Q4: How is this compound characterized?

A4: The structural characterization of this compound relies on a combination of techniques:

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), UV-Visible Spectroscopy, and Mass Spectrometry (MS) are routinely used to elucidate its structure [, , , ].

- Chromatographic techniques: Thin Layer Chromatography (TLC) assists in isolation, while High-Performance Liquid Chromatography (HPLC) coupled with MS detection allows for identification and quantification in complex mixtures [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.